molecular formula C₁₂H₁₂N₆ B1663826 6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile CAS No. 226081-74-9

6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile

Cat. No. B1663826
M. Wt: 240.26 g/mol
InChI Key: GONXJTJRZCPBLD-UHFFFAOYSA-N
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Description

The compound “6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is useful in the treatment of alpha-2 mediated disorders such as ocular hypertension .


Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies . For instance, Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide . Another study reported the unexpected synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl hydrogen sulfite (DISBHS), which was used for the synthesis of diverse pyrazolophthalazines .


Molecular Structure Analysis

The molecular structure of imidazole derivatives has been analyzed in several studies . The structure-property studies suggest that free amino nitrogen in the imidazole ring and labile hydroxyl group might not be good for fluorescence photoswitching .


Chemical Reactions Analysis

Imidazole derivatives have been involved in various chemical reactions . For example, the guanidine derivative N-{(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)aminomethylene}benzamide (3) has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile has been investigated for its potential antioxidant and antimicrobial activities. Research by Bassyouni et al. (2012) explored a series of compounds, including similar derivatives, for their antioxidant activity using radical scavenging assays and antimicrobial activity through diffusion plate methods. Compounds with structural similarities displayed high activity against bacteria like Staphylococcus aureus and Salmonella typhimurium, as well as the fungus Candida albicans (Bassyouni et al., 2012).

Anti-inflammatory Screening

In a study by Prajapat and Talesara (2016), derivatives structurally related to 6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile were synthesized and screened for in-vivo anti-inflammatory activity. These compounds demonstrated significant anti-inflammatory activity when compared with standard drugs (Prajapat & Talesara, 2016).

Antitumor Potential

Abdel-Mohsen et al. (2010) explored similar benzimidazole derivatives for their in vitro cytotoxic activity against various cancer cell lines. This research indicated marked potency of these compounds in comparison to known anticancer drugs, suggesting potential antitumor applications (Abdel-Mohsen et al., 2010).

Future Directions

The future directions in the research of imidazole derivatives could involve the development of new drugs that overcome the problems of antimicrobial resistance . The derivatives of 1, 3-diazole show different biological activities and have become an important synthon in the development of new drugs . Therefore, there is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-7-9(18-12-14-2-3-15-12)4-8(5-13)11-10(7)16-6-17-11/h4,6H,2-3H2,1H3,(H,16,17)(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONXJTJRZCPBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1N=CN2)C#N)NC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile
Reactant of Route 2
6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile
Reactant of Route 3
6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile
Reactant of Route 4
6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile
Reactant of Route 5
6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile
Reactant of Route 6
6-(4,5-dihydro-1H-imidazol-2-ylamino)-7-methyl-3H-benzimidazole-4-carbonitrile

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